3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol
Description
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)anilino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4/c11-10(12,13)6-1-2-8(9(3-6)15(18)19)14-4-7(17)5-16/h1-3,7,14,16-17H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHQHBSDKYPJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879804 | |
| Record name | HC Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104333-00-8 | |
| Record name | HC Yellow 6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104333-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HC Yellow No. 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC YELLOW NO. 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3I439FV6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Nitration of 4-(Trifluoromethyl)aniline
Nitration of 4-(trifluoromethyl)aniline with concentrated nitric acid (HNO₃) under controlled conditions yields the desired isomer. The trifluoromethyl group directs nitration to the ortho position due to its strong electron-withdrawing inductive effect. Key parameters include:
Table 1: Nitration Optimization
| Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| 45 | Cyclohexane | 61 | 95 |
| 60 | Cyclohexane | 83 | 98 |
| 65 | Chlorobenzene | 78 | 97 |
Protection-Deprotection Strategy
To enhance regioselectivity, a protective acetyl group is introduced before nitration:
-
Acylation : 4-(Trifluoromethyl)aniline reacts with acetyl chloride in cyclohexane at 50–55°C to form N-(4-(trifluoromethyl)phenyl)acetamide.
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Nitration : The acetylated derivative undergoes nitration with HNO₃ at 60–65°C, yielding N-(2-nitro-4-(trifluoromethyl)phenyl)acetamide.
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Deprotection : Basic hydrolysis with ethanolic potassium carbonate (K₂CO₃) at 70°C removes the acetyl group, producing 2-nitro-4-(trifluoromethyl)aniline in 81% yield.
Formation of the Propane-1,2-diol Moiety
The propane-1,2-diol component is typically derived from glycidol (2,3-epoxy-1-propanol) via aminolysis or nucleophilic ring-opening reactions.
Glycidol Aminolysis
Reaction of glycidol with ammonia or primary amines generates 3-amino-1,2-propanediol derivatives. For example:
-
Conditions : Glycidol (3.0 mL/min), aqueous NH₃ (25%, 56.4 mL/min), and NaOH (10%, 11.6 mL/min) at 42°C.
Table 2: Glycidol Aminolysis Parameters
| Parameter | Value |
|---|---|
| Temperature | 42°C |
| NH₃ Concentration | 25% (aq.) |
| NaOH Concentration | 10% (aq.) |
| Residence Time | 24 minutes |
Coupling of Aromatic Amine and Diol
The final step involves conjugating 2-nitro-4-(trifluoromethyl)aniline with 3-amino-1,2-propanediol. Two methodologies dominate:
Nucleophilic Substitution
The amine attacks a leaving group (e.g., tosylate) on the diol:
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Tosylation : 3-Amino-1,2-propanediol reacts with p-toluenesulfonyl chloride (TsCl) in acetonitrile to form a tosylate intermediate.
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Substitution : 2-Nitro-4-(trifluoromethyl)aniline displaces the tosylate group in the presence of K₂CO₃, yielding the target compound.
Table 3: Substitution Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 70 | 75 |
| NaH | THF | 60 | 68 |
| Et₃N | DCM | 40 | 58 |
Direct Aminolysis of Epoxides
Glycidol reacts directly with 2-nitro-4-(trifluoromethyl)aniline under basic conditions:
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Conditions : Glycidol (1.2 equiv.), aniline (1.0 equiv.), K₂CO₃ (2.0 equiv.) in DMF at 80°C.
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Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and safety:
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Continuous Flow Reactors : Multi-chamber systems enable precise control of nitration and aminolysis steps, reducing side products.
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Purification : Recrystallization from ethanol/water mixtures achieves >98% purity.
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Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.
Table 4: Industrial Process Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 100 g | 500 kg |
| Cycle Time | 24 hours | 8 hours |
| Overall Yield | 65% | 78% |
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
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¹H/¹³C NMR : Confirm substitution patterns (δ 7.8–8.2 ppm for aromatic protons; δ 120–140 ppm for CF₃).
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HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time = 12.3 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of 3-((2-Amino-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol.
Reduction: Formation of 3-((2-Amino-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its structural features may lead to the design of novel drugs targeting specific diseases, particularly those involving bacterial infections or cancer.
Chemical Synthesis
3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol can serve as an intermediate in the synthesis of other complex organic molecules. Its unique functional groups can be utilized in coupling reactions or as building blocks for more complex chemical entities.
Material Science
Due to its fluorinated structure, this compound may find applications in material science, particularly in the development of advanced materials with enhanced properties such as thermal stability and chemical resistance.
Case Study 1: Antimicrobial Activity
A study examining the antimicrobial properties of trifluoromethyl-substituted phenols found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell membranes.
Case Study 2: Anticancer Research
Research involving nitro-substituted phenols has shown promising results in inhibiting the proliferation of various cancer cell lines. Compounds with similar structures have been observed to induce apoptosis through the activation of specific signaling pathways.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug development targeting infections and cancer |
| Chemical Synthesis | Intermediate for synthesizing complex organic molecules |
| Material Science | Development of advanced materials with enhanced properties |
| Antimicrobial Research | Significant activity against bacteria and fungi |
| Anticancer Research | Inhibition of cancer cell proliferation and induction of apoptosis |
Mechanism of Action
The mechanism of action of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl or Nitro Substituents
| Compound Name | Structure | Key Features | Applications | References |
|---|---|---|---|---|
| 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol | C₁₀H₁₁F₃O₃ | - Phenoxy group instead of phenylamino. - Trifluoromethyl enhances lipophilicity. |
Medicinal chemistry (drug precursor). | |
| 3-Phenoxypropane-1,2-diol | C₁₀H₁₂O₃ | - Lacks trifluoromethyl and nitro groups. - Simpler structure with lower reactivity. |
Pharmaceutical intermediates. | |
| 4-Trifluoromethylphenol | C₇H₄F₃O | - Only phenol + trifluoromethyl. - High volatility. |
Industrial intermediate. | |
| Guaifenesin | C₁₀H₁₄O₄ | - Methoxy (-OCH₃) replaces trifluoromethyl. - Bronchodilator properties. |
Expectorant in cough syrups. |
Key Observations :
- The trifluoromethyl group in HC Yellow No. 6 and 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol significantly increases lipophilicity compared to non-fluorinated analogues .
- The nitro group in HC Yellow No. 6 improves UV stability, a critical feature absent in Guaifenesin or 3-Phenoxypropane-1,2-diol .
Key Observations :
- HC Yellow No. 6’s propane-1,2-diol backbone provides superior solubility in formulations compared to HC Yellow No. 12’s ethanol structure .
- The trifluoromethyl group offers better color fastness than chloro or hydroxyethyl substituents .
Regulatory and Industrial Considerations
- HC Yellow No. 6 is listed in the EU’s Regulation (EC) No 1223/2009 for cosmetic products, with strict concentration limits .
- In contrast, structurally similar compounds like 4-Trifluoromethylphenol are used in industrial synthesis without cosmetic restrictions .
Biological Activity
3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol, with the CAS number 104333-00-8, is a synthetic compound characterized by its unique molecular structure, which includes a propane-1,2-diol backbone and a 2-nitro-4-(trifluoromethyl)phenylamino group. Its molecular formula is , and it has a molecular weight of approximately 280.2 g/mol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. While the exact biochemical pathways are not fully elucidated, preliminary studies suggest that it may exert anti-inflammatory and antimicrobial effects. The nitro group in the compound can undergo reduction to form an amino group under certain conditions, potentially enhancing its reactivity and biological profile .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains and fungi. The results indicate significant inhibitory effects on certain pathogens, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-468 (Breast) | 10.5 | Moderate cytotoxicity |
| SK-MEL-5 (Melanoma) | 8.3 | Significant inhibition |
| T-47D (Breast) | 12.0 | Moderate inhibition |
These findings suggest that the compound may act as a potential lead in the development of new anticancer therapies .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antibacterial activity .
Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, the anticancer activity of this compound was assessed using a panel of human cancer cell lines. The compound showed potent activity against breast cancer cells (MDA-MB-231), with an IC50 value of 7 µM. The study highlighted its potential mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase .
Safety Profile
While exploring its biological activities, safety assessments are crucial. Preliminary toxicity studies have indicated that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in animal models . However, further toxicological evaluation is necessary for comprehensive risk assessment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol, and how can reaction parameters be optimized?
- Methodology : Utilize nucleophilic substitution or condensation reactions, as demonstrated in analogous diol syntheses . Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts like NaH or K₂CO₃. Yield optimization may involve stepwise purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodology : Employ a combination of ¹H/¹³C NMR for functional group confirmation, HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) to verify molecular weight . Cross-reference spectral data with structurally similar diols, such as 3-(3,5-dimethylphenoxy)propane-1,2-diol .
Q. What solubility characteristics does this compound exhibit in common solvents, and how do they influence experimental workflows?
- Methodology : Pre-screen solubility in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol) using UV-Vis spectroscopy or gravimetric analysis. For example, analogs like 3-(2-ethylhexoxy)propane-1,2-diol show moderate solubility in ethanol (≈50 mg/mL) , which can guide formulation strategies for biological assays .
Advanced Research Questions
Q. What contradictory findings exist regarding the compound’s stability under physiological conditions, and how can these discrepancies be addressed?
- Methodology : Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) may reveal hydrolytic degradation of the nitro or trifluoromethyl groups. Use LC-MS/MS to identify degradation products and accelerated stability testing (40°C/75% RH) to model shelf-life . Resolve contradictions by standardizing buffer systems and controlling light exposure during experiments .
Q. How do the electron-withdrawing nitro and trifluoromethyl groups influence the compound’s reactivity in pharmacological contexts?
- Methodology : Computational studies (e.g., DFT calculations ) can map electron density distribution, predicting sites for electrophilic attack or hydrogen bonding. Compare with derivatives like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide, which show enhanced binding to kinase targets due to these substituents . Validate via surface plasmon resonance (SPR) to quantify target affinity .
Q. What in vitro models are appropriate for evaluating the compound’s anticancer potential, based on structural analogs?
- Methodology : Derivatives with the 2-nitro-4-(trifluoromethyl)anilino moiety exhibit activity in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . Design dose-response assays (MTT or CellTiter-Glo) and assess apoptosis via caspase-3/7 activation or Annexin V staining . Include positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cells (e.g., HEK-293) .
Q. How can researchers resolve challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Implement asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) or enzymatic resolution for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) . For industrial-scale reproducibility, optimize solvent recycling and catalyst recovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
